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molecular formula C12H13NO5 B7894766 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone

1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone

Cat. No. B7894766
M. Wt: 251.23 g/mol
InChI Key: DFVWSTTZGNNAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754211B2

Procedure details

An orange suspension of 4-nitroguaiacol potassium salt hydrate (31.7 g, 153 mmol) and 2-bromo-1-cyclopropylethanone (29.4 g, 180 mmol), prepared in Example 48A, in DMF (310 mL) was heated at 80° C. for 1 h. LC-MS analysis revealed the conversion to product was complete. The resulting yellow reaction mixture was diluted with water (932 ml) and stirred for 4 hr as the mixture cooled to 20° C. Subsequent filtration yielded a yellow filter cake which after washing 3× with 150 mL of H2O and air drying yielded 34.6 g of 1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone as a light yellow solid. M.P. 112-113° C. 1H NMR (400 MHz, CDCl3): 6 ppm 0.95-1.03 (m, 2H), 1.13-1.18 (m, 2H), 2.15-2.23 (m, 1H), 3.95 (s, 3H), 4.86 (s, 2H), 6.73 (d, J=8.7 Hz, 1H), 7.75 (d, J=2.7 Hz, 1H), 7.82 (dd, J=8.7, 2.7 Hz, 1H). 13C NMR (100 MHz, CDCl3) δ ppm 205.2, 152.7, 149.1, 117.3, 111.6, 106.9, 73.5, 56.3, 17.1, 12.0. HPLC: 5.8 min retention time, 98.7% API; ZORBAX® column SB C18 4.6×75 mm; flow rate 2.5 ml/min; Gradient solvent system: from 100% A:0% B to 0% A:100% B for 8 min (Solvent A: 10% MeOH-90% H2O=0.2% H3PO4; Solvent B: 90% MeOH-10% H2O+0.2% H3PO4) Detection at 220 nm. LC/MS: m/e 252.3 (M+H); 4 min gradient; 2.35 min retention.
Name
4-nitroguaiacol potassium salt hydrate
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
reactant
Reaction Step Two
Name
Quantity
932 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[K].[N+:3]([C:6]1[CH:7]=[C:8]([OH:14])[C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)([O-:5])=[O:4].BrC[C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18].[CH3:22]N(C=O)C>O>[CH:19]1([C:17](=[O:18])[CH2:13][O:12][C:9]2[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=2[O:14][CH3:22])[CH2:21][CH2:20]1 |f:0.1.2,^1:1|

Inputs

Step One
Name
4-nitroguaiacol potassium salt hydrate
Quantity
31.7 g
Type
reactant
Smiles
O.[K].[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
Quantity
29.4 g
Type
reactant
Smiles
BrCC(=O)C1CC1
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
932 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hr as the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
FILTRATION
Type
FILTRATION
Details
Subsequent filtration
CUSTOM
Type
CUSTOM
Details
yielded a yellow filter cake which
WASH
Type
WASH
Details
after washing 3× with 150 mL of H2O and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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